N-([2,3'-bipyridin]-4-ylmethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Interaction with Iridium
The study of N-(aryl)picolinamides interaction with iridium has led to the synthesis of various complexes through the reaction of N-(4-R-phenyl)picolinamide with [Ir(PPh3)3Cl]. These reactions, conducted in refluxing ethanol with NEt3 as a base, produce complexes with distinct coordination modes and ligand activations, such as N-H and C-H bond activations. The resulting complexes exhibit diamagnetic properties, characteristic NMR signals, and MLCT transitions visible in the UV-Vis spectrum. Cyclic voltammetry indicates the presence of an IrIII–IrIV oxidation and a reduction of the coordinated amide ligand. X-ray crystallography has been used to determine the structures of some of these complexes, providing insight into their molecular configurations .
Copper(II) Complexes with N-(2-pyridylethyl)picolinamide
Copper(II) complexes with N-(2-pyridylethyl)picolinamide (pepa) have been synthesized and characterized, revealing square pyramidal structures with pepa and a heterocyclic unidentate ligand forming the basal plane and a water molecule at the apical position. Spectroscopic measurements, including EPR, suggest that the central amido of the pepa ligand is a strong π-donor, influencing the electronic properties and bonding of the complexes. The dihedral angles between the heterocyclic unidentate nucleus and the CuN4 basal plane have been determined through X-ray diffraction, providing a deeper understanding of the molecular geometry .
Copper(II) Complexes with N-(2-picolyl)picolinamide
Similarly, mixed-ligand copper(II) complexes with N-(2-picolyl)picolinamide (pmpa) have been synthesized, characterized, and their molecular structures elucidated by X-ray diffraction. These complexes also exhibit square pyramidal geometry, with the pmpa and heterocyclic unidentate ligands forming the basal plane. The electronic structure of these complexes has been deduced from spectroscopic data, indicating a strong π-donating ability of the central amido group of the pmpa ligand .
Synthesis of Imidazo[1,5-a]pyridines
The synthesis of imidazo[1,5-a]pyridine compounds with a 1-(N-picolinamidin-2-yl) group has been achieved through the reaction of aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400. This method also allows for the isolation of trisubstituted imidazoles under certain conditions. The structures of these compounds have been confirmed by single crystal X-ray diffraction, contributing to the understanding of their molecular frameworks .
Antibacterial Benzamide Derivative
A benzamide derivative with antibacterial properties has been synthesized from ortho-toluylchloride and 2-amino-4-picoline. Characterization techniques such as X-ray crystallography and spectroscopy have been employed to determine its structure. The compound exhibits internal hydrogen bonding, which contributes to its rigidity and may play a role in its antibacterial activity against both gram-positive and gram-negative bacteria .
Synthesis of Aminophenoxy-N-propylpicolinamide
The synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an intermediate for biologically active compounds, has been optimized to improve yield and environmental impact. This compound is a key fragment in the synthesis of small molecule inhibitors that target specific molecular pathways in cancer cells. The optimized synthetic route involves nucleophilic substitution reactions starting from 4-chloropicolinic acid, making it more suitable for industrial production .
Novel C-nucleoside Synthesis
A novel C-nucleoside, 6-(β-D-ribofuranosyl)picolinamide, has been synthesized from D-ribonolactone. The synthesis involves several steps, including the conversion of bromo groups to carboxamide and the separation of isomers. This compound represents a new addition to the family of C-nucleosides, which are of interest due to their potential biological activities .
Aplicaciones Científicas De Investigación
Electronic and Bonding Properties in Copper(II) Complexes
N-(2-picolyl)picolinamide, a related compound, has been utilized to study the electronic and bonding properties of mixed-ligand copper(II) complexes. These complexes exhibit a range of geometrical configurations influenced by their ligands, demonstrating the versatility of picolinamide derivatives in coordination chemistry. The investigation into these complexes' electronic structures provides insights into their potential applications in catalysis and materials science (Wu & Su, 1997).
Water Oxidation Catalysis
In another study, ruthenium(II) complexes involving polypyridine-type ligands, which can be related to N-([2,3'-bipyridin]-4-ylmethyl)picolinamide, have been prepared to act as catalysts for water oxidation. This research highlights the application of such complexes in catalyzing essential reactions for energy conversion processes, showcasing the potential of picolinamide derivatives in renewable energy technologies (Tseng et al., 2008).
Organic Carbonate Synthesis
The combination system involving cerium oxide-catalyzed carboxylation and hydration reactions has been shown to be effective for direct synthesis of organic carbonates from CO2 and alcohols. This system's efficiency, facilitated by compounds like 2-picolinamide, underscores the role of picolinamide derivatives in carbon capture and utilization strategies, contributing to the development of sustainable chemical processes (Honda et al., 2014).
Anticancer Activity
Research into N-(aryl)picolinamides with iridium, related in structure and reactivity to N-([2,3'-bipyridin]-4-ylmethyl)picolinamide, explores N-H and C-H bond activations. These studies suggest potential applications in the development of new anticancer agents, demonstrating the bioactive potential of picolinamide derivatives in medicinal chemistry (Dasgupta et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-5-1-2-8-19-15)21-11-13-6-9-20-16(10-13)14-4-3-7-18-12-14/h1-10,12H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFQVHMEAYPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-4-ylmethyl)picolinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.